Vinclozolin M2: A Technical Guide to its Antiandrogenic Mechanism of Action
Vinclozolin M2: A Technical Guide to its Antiandrogenic Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vinclozolin (B1683831), a dicarboximide fungicide, is recognized as an endocrine disruptor primarily due to the antiandrogenic activity of its metabolites. This technical guide provides an in-depth examination of the mechanism of action of its major active metabolite, 3',5'-dichloro-2-hydroxy-2-methylbut-3-enanilide, commonly known as M2. Vinclozolin itself exhibits weak affinity for the androgen receptor (AR), but M2 is a potent competitive antagonist.[1][2] This document details the molecular interactions of M2 with the AR, the downstream effects on gene expression, and the resultant physiological consequences. Furthermore, it presents a compilation of quantitative data on its binding affinity and provides detailed protocols for key experimental assays used to characterize its activity.
Core Mechanism of Action: Androgen Receptor Antagonism
The primary mechanism by which Vinclozolin M2 exerts its antiandrogenic effects is through competitive antagonism of the androgen receptor (AR).[1][3] Unlike endogenous androgens such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), which bind to and activate the AR to initiate downstream signaling, M2 binds to the receptor without initiating the proper conformational changes required for full receptor activation. This competitive binding of M2 to the AR prevents androgens from binding and subsequently inhibits the normal cascade of androgen-dependent gene transcription.[4][5]
Molecular Interaction with the Androgen Receptor
Vinclozolin is metabolized into two primary active metabolites, M1 (2-[[(3,5-dichlorophenyl)-carbamoyl]oxy]-2-methyl-3-butenoic acid) and M2.[1][6] Both metabolites act as AR antagonists, with M2 being significantly more potent.[1][6] Studies have shown that M2 is approximately 50-fold more potent as an inhibitor than M1 and only about two-fold less potent than the well-known antiandrogen, hydroxyflutamide (B1664084).[6][7] This potent antagonism is a result of its ability to effectively compete with natural androgens for the ligand-binding domain of the AR.[1]
Effects on Androgen Receptor-Dependent Signaling
The binding of an agonist, like DHT, to the AR induces a conformational change that promotes the dissociation of heat shock proteins, receptor dimerization, nuclear translocation, and subsequent binding to androgen response elements (AREs) on the DNA. This sequence of events leads to the recruitment of co-activators and the initiation of transcription of androgen-dependent genes.
In contrast, when M2 binds to the AR, it inhibits this process. Specifically, in the presence of androgens, M2 has been shown to inhibit the binding of the androgen-induced AR to AREs.[6] This blockade of AR-DNA binding is a critical step in its antagonistic action.[4] Consequently, the expression of androgen-regulated genes is altered. For example, in vivo studies have demonstrated that exposure to vinclozolin leads to the induction of testosterone-repressed prostatic messages (e.g., TRPM-2) and the repression of testosterone-induced prostatic messages (e.g., prostatein subunit C3).[8]
Interestingly, in the absence of androgens and at high concentrations (around 10 µM), M2 has been observed to promote AR binding to AREs and induce a partial agonist response.[6][9] This suggests a complex interaction with the AR that can be influenced by the presence or absence of endogenous androgens and the concentration of M2 itself.
The signaling pathway of androgen receptor antagonism by Vinclozolin M2 is depicted in the following diagram:
Caption: Competitive binding of Vinclozolin M2 to the Androgen Receptor.
Interaction with Other Steroid Receptors
While the primary mechanism of M2 is AR antagonism, it has also been shown to interact with other steroid receptors. Studies have indicated that M2 can act as an antagonist for the progesterone (B1679170) receptor (PR), glucocorticoid receptor (GR), and mineralocorticoid receptor (MR), with the highest antagonist activity observed for the MR.[9][10] Additionally, Vinclozolin and its metabolites, including M2, have demonstrated agonist activity for both estrogen receptors (ERα and ERβ).[9][10] These interactions with other steroid hormone receptors suggest that the endocrine-disrupting effects of Vinclozolin M2 may be more complex than AR antagonism alone.
Quantitative Data
The following table summarizes the quantitative data available for the interaction of Vinclozolin and its metabolites with the androgen receptor.
| Compound | Parameter | Value | Species | Reference |
| Vinclozolin | Ki | > 700 µM | Rat | [1] |
| Metabolite M1 | Ki | 92 µM | Rat | [1] |
| Metabolite M2 | Ki | 9.7 µM | Rat | [1] |
| Metabolite M2 | Relative Potency | ~50x more potent than M1 | Human | [6][7] |
| Metabolite M2 | Relative Potency | ~2x less potent than hydroxyflutamide | Human | [6][7] |
Experimental Protocols
The characterization of Vinclozolin M2 as an AR antagonist has been established through several key experimental assays. Detailed methodologies for these experiments are outlined below.
Competitive Androgen Receptor Binding Assay
This assay is used to determine the ability of a test compound to compete with a radiolabeled androgen for binding to the AR.
Objective: To quantify the binding affinity (Ki) of Vinclozolin M2 to the androgen receptor.
Workflow Diagram:
Caption: Workflow for a competitive androgen receptor binding assay.
Detailed Methodology:
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Preparation of Androgen Receptor: The androgen receptor can be obtained from rat ventral prostate cytosol or from recombinant expression systems. For rat prostate cytosol, tissue is homogenized in a buffer containing protease inhibitors.
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Binding Reaction: A constant concentration of radiolabeled androgen (e.g., [3H]-R1881) is incubated with the AR preparation in the presence of increasing concentrations of the unlabeled test compound (Vinclozolin M2). A parallel incubation is performed with a large excess of unlabeled androgen to determine non-specific binding.
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Incubation: The reaction mixtures are typically incubated at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).
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Separation of Bound and Free Ligand: At the end of the incubation, the receptor-bound radioligand is separated from the free radioligand. This can be achieved using methods such as hydroxylapatite (HAP) slurry, which binds the receptor-ligand complex.
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Quantification: The amount of radioactivity in the bound fraction is measured using liquid scintillation counting.
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Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. A competition curve is generated by plotting the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.
Androgen Receptor Transactivation Assay (Luciferase Reporter Assay)
This cell-based assay measures the ability of a compound to induce or inhibit the transcriptional activity of the AR.
Objective: To determine if Vinclozolin M2 acts as an agonist or antagonist of AR-mediated gene transcription.
Workflow Diagram:
Caption: Workflow for an androgen receptor transactivation assay.
Detailed Methodology:
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Cell Culture and Transfection: A suitable mammalian cell line (e.g., PC-3, CV-1, HEK293) is cultured. The cells are then transiently co-transfected with two plasmids: an expression vector for the human AR and a reporter plasmid containing a luciferase gene under the control of a promoter with multiple androgen response elements (AREs).
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Compound Treatment: After transfection, the cells are treated with the test compound (Vinclozolin M2) alone to assess for agonist activity, or in combination with a known AR agonist (e.g., DHT) to assess for antagonist activity. Appropriate vehicle and agonist controls are included.
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Incubation: The treated cells are incubated for a period of 24 to 48 hours to allow for gene transcription and protein expression.
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Cell Lysis: The cells are washed and then lysed to release the cellular contents, including the expressed luciferase enzyme.
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Luciferase Assay: A luciferase substrate is added to the cell lysate, and the resulting luminescence, which is proportional to the amount of luciferase produced, is measured using a luminometer.
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Data Analysis: The luminescence readings are normalized to a control (e.g., co-transfected β-galactosidase or total protein concentration). A decrease in androgen-induced luminescence in the presence of Vinclozolin M2 indicates antagonist activity.
Analysis of Androgen-Dependent Gene Expression (Northern Blot)
This technique is used to measure the levels of specific mRNA transcripts in a sample, providing direct evidence of changes in gene expression.
Objective: To confirm in vivo that Vinclozolin M2 alters the expression of known androgen-regulated genes.
Workflow Diagram:
Caption: Workflow for Northern blot analysis of gene expression.
Detailed Methodology:
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Animal Model and Treatment: An in vivo model is established, for example, using castrated male rats with testosterone replacement to provide a constant level of androgen stimulation. These animals are then treated with Vinclozolin, its metabolites, or a vehicle control.
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RNA Isolation: After the treatment period, androgen-sensitive tissues, such as the ventral prostate, are harvested, and total RNA is extracted.
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Gel Electrophoresis: The RNA samples are separated by size on a denaturing agarose gel containing formaldehyde.
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Blotting: The separated RNA is transferred from the gel to a solid support membrane, such as a nylon or nitrocellulose membrane, via capillary action or electroblotting.
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Hybridization: The membrane is incubated with a labeled probe (radioactive or chemiluminescent) that is complementary to the mRNA sequence of the target gene (e.g., TRPM-2 or C3).
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Washing and Detection: The membrane is washed to remove any unbound probe, and the signal from the hybridized probe is detected, typically by exposing the membrane to X-ray film (for radioactive probes) or using a digital imaging system (for chemiluminescent probes).
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Data Analysis: The intensity of the bands on the resulting blot is quantified to determine the relative abundance of the target mRNA in each sample.
Conclusion
The mechanism of action of Vinclozolin M2 is well-characterized as a potent competitive antagonist of the androgen receptor. Its ability to outcompete endogenous androgens for AR binding leads to the inhibition of androgen-dependent gene transcription, which is the molecular basis for its endocrine-disrupting and antiandrogenic effects observed in vivo. While M2 also interacts with other steroid receptors, its primary and most potent activity is at the androgen receptor. The experimental protocols detailed herein provide a robust framework for the continued investigation of M2 and other potential endocrine-disrupting compounds. This comprehensive understanding of the molecular mechanisms of Vinclozolin M2 is crucial for risk assessment and the development of strategies to mitigate its impact on human and environmental health.
References
- 1. Environmental hormone disruptors: evidence that vinclozolin developmental toxicity is mediated by antiandrogenic metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Mode of action: inhibition of androgen receptor function--vinclozolin-induced malformations in reproductive development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of Androgen Receptor Activity by Reporter Gene Assays | Springer Nature Experiments [experiments.springernature.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. Androgen receptor antagonist versus agonist activities of the fungicide vinclozolin relative to hydroxyflutamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Northern Blot [protocols.io]
- 9. Steroid receptor profiling of vinclozolin and its primary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of a High-Throughput Screening Assay for Small-Molecule Inhibitors of Androgen Receptor Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]
